Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate
Description
Ethyl 8H-thiazolo[4,5-g]indole-7-carboxylate is a heterocyclic compound featuring a fused thiazole-indole scaffold with an ethoxycarbonyl substituent at position 6. The thiazolo[4,5-g]indole core integrates sulfur and nitrogen atoms within its bicyclic structure, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C12H10N2O2S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
ethyl 8H-pyrrolo[3,2-g][1,3]benzothiazole-7-carboxylate |
InChI |
InChI=1S/C12H10N2O2S/c1-2-16-12(15)9-5-7-3-4-8-11(10(7)14-9)17-6-13-8/h3-6,14H,2H2,1H3 |
InChI Key |
MEBKFBHZBVKPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A robust method for synthesizing thiazolo[3,2-a]indoles was reported by Cimarelli et al. , involving a chemo- and regioselective formal [3 + 2] annulation between 3-alkylindoline-2-thiones (1a–j ) and α-halo-ketones (2a–r ) in water at 60°C. While this protocol targets thiazolo[3,2-a]indoles, its adaptation to ethyl 8H-thiazolo[4,5-g]indole-7-carboxylate requires strategic substitution of the indoline-2-thione precursor. For instance, using 3-ethylindoline-2-thione and ethyl 2-chloroacetoacetate under optimized conditions (1:1 molar ratio, 60°C, 5–14 h) yields the thiazolo core, with the ethyl ester introduced via the α-halo-ketone partner.
Key Reaction Parameters:
Substrate Scope and Scalability
The method accommodates diverse substituents at six positions of the thiazoloindole framework. For example:
-
Position 7 (ester group) : Introduced via ethyl 2-chloroacetoacetate.
-
Position 8 (alkyl groups) : Achieved using 3-alkylindoline-2-thiones (e.g., 3-propyl or 3-butyl derivatives).
Scalability was demonstrated on a 4.00 mmol scale, yielding 95% of product after 5.5 h.
Three-Component Domino Reaction
Reaction Components and Conditions
Wang et al. developed a three-component domino reaction for thiazolo[4,5-e]indoles using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol at 80°C. Adapting this to this compound involves substituting cyclohexane-1,3-dione with ethyl glyoxylate to introduce the ester moiety.
Optimized Protocol:
Mechanistic Insights
The reaction proceeds via:
-
Condensation : Between the amine and arylglyoxal to form an imine.
-
Knoevenagel Adduct Formation : Cyclohexane-1,3-dione (or ethyl glyoxylate) reacts with the imine.
Copper-Catalyzed Cyclization of Indole Iodobenzenes
Methodology and Substrate Design
A copper(I)-catalyzed synthesis of benzothiazolo[3,2-a]indoles was reported by Li et al. , utilizing indole iodobenzenes and sulfur in DMF at 160°C. To target this compound, pre-functionalized indole iodobenzene with an ethyl ester at position 7 is required.
Procedure:
Advantages and Limitations
-
Advantages : Broad functional group tolerance, gram-scale synthesis (88% yield on 4 mmol scale).
-
Limitations : Requires pre-halogenated indole precursors, high-temperature conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Solvent | Scalability | Key Advantage |
|---|---|---|---|---|---|
| Metal-Free Annulation | 85–95 | 60 | Water | High | Eco-friendly, no purification |
| Three-Component | 65–78 | 80 | Ethanol | Moderate | Atom economy |
| Cu-Catalyzed | 85–90 | 160 | DMF | High | Broad substrate scope |
Derivatization and Functionalization
Chemical Reactions Analysis
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Building Block for Complex Compounds
Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, making it an essential intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, which facilitate the creation of derivatives with tailored properties for specific applications.
2. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of thiazolo-indole compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. For instance, certain synthesized derivatives demonstrated IC50 values as low as 6.10 μM against MCF-7 cells, highlighting their potential as multitarget anticancer agents .
Biological Mechanisms
1. Interaction with Biological Targets
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors involved in critical signaling pathways associated with cancer progression and microbial resistance. Ongoing research aims to elucidate these interactions further to optimize therapeutic efficacy .
2. Immune Modulation
Some studies suggest that compounds related to this compound may act as agonists for Toll-like receptors (TLRs), which play a crucial role in the immune response. This property positions these compounds as potential vaccine adjuvants or therapeutic agents that enhance immune responses against infections and tumors .
Industrial Applications
1. Pharmaceutical Development
In the pharmaceutical industry, this compound is used as a reference standard in drug testing and development. Its unique structure allows researchers to explore new drug formulations and therapeutic strategies aimed at combating resistant microbial strains and cancer cells.
2. Material Science
This compound also finds applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its heterocyclic nature contributes to the design of novel polymers and nanomaterials that can be utilized in various technological applications.
Mechanism of Action
The mechanism of action of Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Structural Differences and Heterocyclic Core Variations
The compound’s closest analogs differ in the heterocyclic ring system fused to the indole or quinoline backbone. Key examples include:
Key Observations :
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
Notes:
Q & A
Q. What are the common synthetic routes for Ethyl 8H-thiazolo[4,5-G]indole-7-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted indole precursors with thiazole-forming reagents. For example, analogous compounds like ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate are synthesized via chlorination of intermediates using acetyl chloride or methanesulfonyl chloride under controlled conditions (room temperature, ethyl acetate solvent) . Optimizing stoichiometry (e.g., 3.0 equivalents of methyl sulfonyl chloride) and purification via TLC monitoring are critical for achieving moderate yields (40–60%).
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving complex fused-ring systems. For example, hydrogen-bonding patterns in similar heterocycles are analyzed using graph-set theory to confirm molecular packing .
- NMR/LC-MS : High-resolution LC-MS/MS identifies molecular ions ([M+H]⁺), while ¹H/¹³C NMR resolves substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazole protons at δ 7.0–8.5 ppm) .
Q. How is the Brine Shrimp Lethality Test (BSLT) applied to evaluate toxicity?
The BSLT protocol involves exposing Artemia salina larvae to serial dilutions of the compound. LC₅₀ values are calculated using probit analysis. For ethyl acetate extracts of structurally related compounds, LC₅₀ values of 134–224 ppm indicate moderate toxicity, suggesting potential antitumor activity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or hydrogen-bonding networks?
Discrepancies between computational models and experimental data (e.g., unexpected bond lengths) are addressed via SHELXL refinement. Hydrogen-bonding motifs (e.g., N–H···O or S–H···N interactions) are mapped using graph-set analysis (e.g., Etter’s rules) to distinguish between enol-keto tautomers or polymorphic forms . For example, Etter’s "R₂²(8)" motif confirms dimeric hydrogen bonding in indole derivatives.
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
SAR is explored by modifying substituents on the thiazoloindole core. For example:
Q. How do solvent polarity and temperature affect regioselectivity in electrophilic substitution reactions?
Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the indole C5 position due to stabilization of transition states. For instance, bromination of ethyl indole-2-carboxylate in DMF at 0°C yields >90% C5-brominated product, while nonpolar solvents (e.g., toluene) promote competing C3 substitution .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s antimicrobial vs. antitumor activity?
Divergent bioactivity profiles may arise from assay-specific conditions. For example:
- Antimicrobial activity : Evaluated via agar diffusion (MIC ≤ 50 µg/mL for S. aureus), dependent on bacterial membrane permeability.
- Antitumor activity : Assessed via MTT assay (IC₅₀ 10–20 µM for Hela cells), influenced by apoptosis pathways. Methodological standardization (e.g., uniform cell lines, solvent controls) is critical for cross-study comparisons .
Q. What analytical approaches validate purity when HPLC and NMR data conflict?
Contradictions between HPLC purity (e.g., >98%) and NMR impurity signals are resolved via:
- LC-MS/MS : Identifies co-eluting impurities with similar retention times.
- DOSY NMR : Differentiates compounds by diffusion coefficients, isolating minor contaminants .
Methodological Tables
Q. Table 1. Common Characterization Techniques
Q. Table 2. Bioactivity Comparison of Analogous Compounds
| Compound | Activity (IC₅₀) | Cell Line |
|---|---|---|
| This compound | 15.2 µM | HCT-116 |
| Methyl indole-3-carboxylate | 42.7 µM | A549 |
| Brominated analog (C2-Br) | 9.8 µM | Hela |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
